5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
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Overview
Description
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione: Similar structure with a triazole ring instead of a pyrrole ring.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group and a phenyl ring but differs in the functional groups attached.
Uniqueness
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyrrole ring with a methanol group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2 |
InChI Key |
POEJSRFJNSUDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F |
Origin of Product |
United States |
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